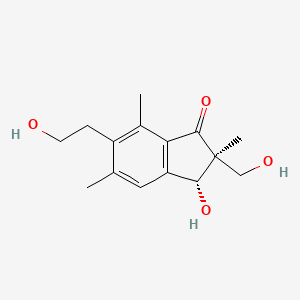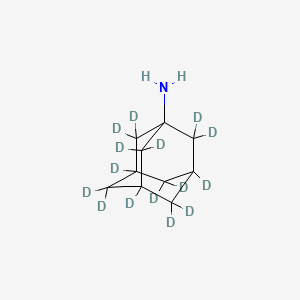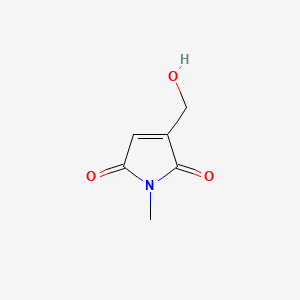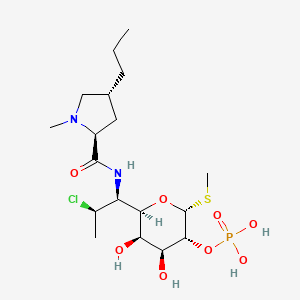
3beta-Hydroxy-androsta-5,15-dien-17-one Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate” is a steroid derivative. Steroids are a type of organic compound made up of four cycloalkane rings fused together . They are known for their wide range of biological activities, including roles as structural components of cell membranes, signaling molecules, and hormones .
Molecular Structure Analysis
The molecular structure of steroids, in general, consists of four fused cycloalkane rings. The specific functional groups attached to this core structure determine the specific properties and functions of each steroid .
Chemical Reactions Analysis
Steroids can undergo a variety of chemical reactions, including oxidation, reduction, and esterification . The specific reactions that “(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate” can undergo would depend on its specific functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, vitamin E, a type of steroid, is a slightly yellow to amber, nearly odorless, clear, viscous oil, which darkens on exposure to air or light by oxidation .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may form combustible dust concentrations in air . It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
17921-64-1 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6-7,15-18H,5,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
GQJWVZYRXPVQLI-ZKHIMWLXSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C=CC4=O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Synonyme |
3β-Acetoxy-5,15-androstadien-17-one; 3β-Hydroxy-androsta-5,15-dien-17-one Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



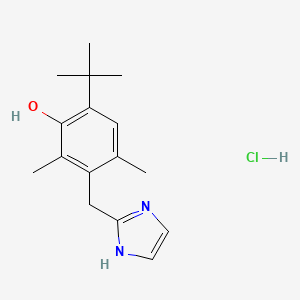
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
